4-(Trifluoromethoxy)benzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

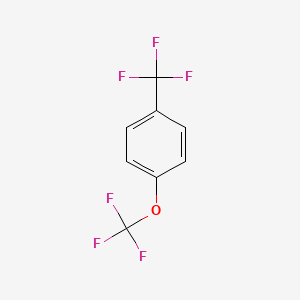

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-7(10,11)5-1-3-6(4-2-5)15-8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJSCLOFYSBUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380428 | |

| Record name | 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80258-33-9 | |

| Record name | 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80258-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"4-(Trifluoromethoxy)benzotrifluoride" fundamental properties

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzotrifluoride

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this compound, a fluorinated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis.

Core Properties

This compound, also known as 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, is a disubstituted benzene derivative. Its core chemical and physical properties are summarized below. It is important to note that while some properties are experimentally determined for related compounds, specific experimental data for the title compound, such as melting and boiling points, are limited, and thus, predicted values are also provided.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | - |

| Synonyms | p-Trifluoromethoxybenzotrifluoride, α,α,α-Trifluoro-4-(trifluoromethyl)anisole | [1][2][3] |

| CAS Number | 80258-33-9 | [2][3][4] |

| Molecular Formula | C₈H₄F₆O | [2][3][4] |

| Molecular Weight | 230.11 g/mol | [2][3][4] |

| Predicted Boiling Point | 133.4 ± 40.0 °C | [4] |

| Predicted Density | 1.408 ± 0.06 g/cm³ | [4] |

| Refractive Index | 1.377 | [4] |

For comparative context, the properties of the parent compound, benzotrifluoride, are provided in the table below.

Table 2: Physical Properties of Benzotrifluoride

| Property | Value | Source |

| Melting Point | -29.05 °C | [5][6][7] |

| Boiling Point | 102-103.46 °C | [5][6][7][8] |

| Density | 1.1886-1.19 g/mL at 20-25 °C | [5][6][7] |

| Solubility in Water | 451.5 mg/L at 25 °C | [9] |

| Solubility in Organic Solvents | Soluble in ethanol, benzene, ether, acetone, n-heptane, and carbon tetrachloride. | [5][9][10] |

Synthesis and Experimental Protocols

Detailed Methodologies (Based on Patent WO2016125185A2 and General Organic Chemistry Principles):

Step 1: Synthesis of Trifluoromethoxybenzene from Trichloromethoxybenzene [11]

-

Charge a stainless steel autoclave with trichloromethoxybenzene and anhydrous hydrogen fluoride (HF).

-

Heat the sealed autoclave to approximately 80°C.

-

Maintain the reaction at this temperature under pressure for 4 to 6 hours.

-

After the reaction is complete, vent the excess HF and by-product HCl.

-

Purge the system with nitrogen gas to remove any dissolved gases.

-

Isolate the crude trifluoromethoxybenzene and purify by distillation.

Step 2: Nitration of Trifluoromethoxybenzene [11]

-

To a cooled solution of trifluoromethoxybenzene, slowly add a mixture of concentrated sulfuric acid and nitric acid (nitrating mixture).

-

Maintain the temperature below ambient temperature during the addition.

-

After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-nitro-4-(trifluoromethoxy)benzene. The para isomer is expected to be the major product.

Step 3: Reduction of the Nitro Group [11]

-

To a solution of 1-nitro-4-(trifluoromethoxy)benzene in a solvent such as methanol, add iron powder and concentrated hydrochloric acid.

-

Heat the mixture to around 60-65°C and stir until the reduction is complete.

-

Filter the reaction mixture through a pad of celite to remove the iron sludge.

-

Evaporate the solvent from the filtrate.

-

Adjust the pH of the residue to basic (pH 9-10) to precipitate the crude product.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain 4-(trifluoromethoxy)aniline.

Step 4: Introduction of the Trifluoromethyl Group (Hypothetical) A standard method for introducing a trifluoromethyl group onto an aromatic ring from an aniline is the Sandmeyer-type reaction, specifically a modification of the Balz-Schiemann reaction.

-

Dissolve 4-(trifluoromethoxy)aniline in an aqueous solution of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄).

-

Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

The resulting diazonium tetrafluoroborate salt can then be subjected to conditions that promote trifluoromethylation. This is a complex step and may require specific reagents not detailed in the general patent. A common laboratory method involves the use of trifluoromethylating agents in the presence of a copper catalyst.

-

Alternatively, other modern cross-coupling methods could be employed starting from a halogenated trifluoromethoxybenzene derivative.

Spectroscopic and Analytical Data (Predicted)

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | Two doublets in the aromatic region (around δ 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons closer to the electron-withdrawing CF₃ group would be expected to be further downfield. |

| ¹³C NMR | Aromatic signals with characteristic C-F couplings. The carbons directly attached to the -OCF₃ and -CF₃ groups would show quartets due to coupling with the fluorine atoms. The carbon of the -CF₃ group would appear at a characteristic downfield shift (around 120-130 ppm) as a quartet. The carbon of the -OCF₃ group would also be a quartet. |

| ¹⁹F NMR | Two singlets. One for the -OCF₃ group (expected around δ -58 to -60 ppm) and one for the -CF₃ group (expected around δ -62 to -64 ppm). |

| IR Spectroscopy | Strong C-F stretching bands (around 1100-1350 cm⁻¹). Aromatic C-H stretching (around 3000-3100 cm⁻¹). C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹). C-O stretching for the ether linkage (around 1250 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak at m/z = 230. Fragmentation would likely involve the loss of the -OCF₃ or -CF₃ groups. |

Role in Drug Development and Research

While there is no specific documented biological activity for this compound, its structure is highly relevant to medicinal chemistry and drug discovery. The incorporation of trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups into organic molecules can significantly enhance their pharmacological properties.[25][26]

The trifluoromethoxy group is known to increase lipophilicity, which can improve a drug's ability to cross cell membranes.[26] Both the -OCF₃ and -CF₃ groups can block metabolic pathways, leading to improved metabolic stability and a longer half-life of the drug in the body.[26] Furthermore, these electron-withdrawing groups can influence the electronic environment of the molecule, potentially increasing its binding affinity to biological targets.[26]

For example, the related compound 4-hydroxybenzotrifluoride serves as a precursor in the synthesis of P2Y1 antagonists, antithrombotic agents, and potent inhibitors of myeloid cell leukemia.[27]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on data for related benzotrifluoride compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals. While comprehensive experimental data on its physical properties and biological activities are still to be established, its structural features suggest that it can be a valuable tool for medicinal chemists seeking to modulate the properties of lead compounds. The synthetic pathways to this molecule are plausible based on existing patent literature, and its analytical characterization can be reliably predicted. Further research into this and similar molecules is warranted to fully explore their potential in various fields of chemical science.

References

- 1. 对氟三氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 80258-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound CAS#: 80258-33-9 [m.chemicalbook.com]

- 5. Benzotrifluoride [drugfuture.com]

- 6. Benzotrifluoride [hqpharmtech.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. (三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. scent.vn [scent.vn]

- 10. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum [chemicalbook.com]

- 14. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]

- 16. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR [m.chemicalbook.com]

- 17. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR spectrum [chemicalbook.com]

- 18. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. rsc.org [rsc.org]

- 21. 1,3,5-Tris(trifluoromethyl)benzene [webbook.nist.gov]

- 22. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 23. spectrabase.com [spectrabase.com]

- 24. colorado.edu [colorado.edu]

- 25. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)benzotrifluoride, a key fluorinated building block in modern medicinal and agricultural chemistry. This document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on its application in drug development. Detailed experimental protocols for its synthesis and a characteristic reaction are provided, alongside an analysis of its spectroscopic properties. The strategic importance of the trifluoromethoxy and trifluoromethyl moieties in modulating the biological activity and pharmacokinetic profiles of drug candidates is also discussed.

Chemical Identity

-

Systematic IUPAC Name: 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene

-

CAS Number: 80258-33-9

-

Synonyms: p-Trifluoromethoxybenzotrifluoride, 4-(Trifluoromethyl)phenyl trifluoromethyl ether

Physicochemical Properties

The unique physicochemical properties of this compound, imparted by the two electron-withdrawing fluoroalkyl groups, make it a valuable intermediate in the synthesis of complex organic molecules. A summary of its known and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄F₆O | - |

| Molecular Weight | 230.11 g/mol | [Calculated] |

| Boiling Point | 133.4 ± 40.0 °C (Predicted) | ChemicalBook |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Refractive Index | 1.377 | ChemWhat |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; likely soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | General knowledge |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, often involving the introduction of the trifluoromethoxy group onto a pre-functionalized benzotrifluoride core.

Synthetic Routes

Several synthetic strategies can be envisioned for the preparation of this compound. One common approach involves the trifluoromethylation of a suitable precursor, such as 4-(trifluoromethoxy)phenol or its derivatives. Another viable route is the introduction of the trifluoromethoxy group to a 4-substituted benzotrifluoride. A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis from 4-Hydroxybenzotrifluoride

This protocol is a representative method for the synthesis of aryl trifluoromethyl ethers.

Materials:

-

4-Hydroxybenzotrifluoride

-

Carbon tetrachloride (CCl₄)

-

Anhydrous hydrogen fluoride (HF)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous sodium sulfate

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

-

Chlorination: In a fume hood, dissolve 4-hydroxybenzotrifluoride in an excess of carbon tetrachloride. Add a catalytic amount of a radical initiator (e.g., AIBN) and heat the mixture under reflux with a UV lamp to facilitate the formation of the corresponding trichloromethyl ether. Monitor the reaction by TLC or GC-MS.

-

Fluorination: After completion of the chlorination, carefully remove the excess carbon tetrachloride under reduced pressure. To the crude trichloromethyl ether, add anhydrous hydrogen fluoride and a catalytic amount of antimony pentachloride in a suitable pressure-resistant vessel (e.g., a stainless-steel autoclave). Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours.

-

Work-up: Cool the reaction vessel to room temperature and cautiously vent the excess HF. Quench the reaction mixture by pouring it onto ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Reactivity and Key Reactions

The electron-withdrawing nature of both the trifluoromethoxy and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly if a leaving group is present.

One notable reaction is the directed ortho-lithiation, where the trifluoromethoxy group can direct deprotonation to the adjacent position.

Experimental Protocol: Lithiation and Carboxylation

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

-

Carboxylation: While maintaining the cold temperature, carefully add crushed dry ice to the reaction mixture in small portions. Allow the mixture to warm to room temperature overnight.

-

Work-up: Quench the reaction with 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Signals for the two fluoroalkyl carbons, and four distinct signals for the aromatic carbons. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with fluorine. |

| ¹⁹F NMR | Two singlets, one for the -OCF₃ group and another for the -CF₃ group. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 230, along with characteristic fragmentation patterns including the loss of fluorine and trifluoromethyl radicals. |

| IR | Strong C-F stretching bands in the region of 1100-1300 cm⁻¹, and C-O stretching for the ether linkage around 1250 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

Applications in Drug Development

The incorporation of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] These groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

The trifluoromethoxy group, in particular, is highly lipophilic and can improve a drug's ability to cross cell membranes. Furthermore, the strong carbon-fluorine bonds in both moieties enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby increasing the drug's half-life. The electron-withdrawing nature of these groups can also modulate the pKa of nearby functional groups, which can be critical for receptor binding interactions.

Conclusion

This compound is a versatile and valuable building block for the synthesis of advanced materials and bioactive molecules. Its unique electronic and steric properties, conferred by the two fluoroalkyl substituents, provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic and reaction protocols provided herein serve as a practical guide for researchers in the field. Further exploration of the reactivity and applications of this compound is expected to lead to the development of novel and improved pharmaceuticals and agrochemicals.

References

"4-(Trifluoromethoxy)benzotrifluoride" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)benzotrifluoride is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group on a benzene ring, imparts distinct physicochemical properties that are highly sought after in the design of novel molecules. The presence of these two electron-withdrawing groups enhances metabolic stability, increases lipophilicity, and can significantly influence the binding affinity and pharmacokinetic profile of bioactive compounds. This guide provides a comprehensive overview of the molecular structure, weight, synthesis, and analytical properties of this compound, tailored for professionals in research and drug development.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted at the 1 and 4 positions with trifluoromethoxy and trifluoromethyl groups, respectively.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄F₆O |

| Molecular Weight | 230.11 g/mol |

| CAS Number | 80258-33-9 |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 133.4 ± 40.0 °C (predicted) |

| Density | 1.408 ± 0.06 g/cm³ (predicted) |

| Refractive Index | 1.377 |

| Synonyms | 1-(Trifluoromethoxy)-4-(trifluoromethyl)benzene, p-(Trifluoromethoxy)benzotrifluoride |

Synthesis Protocols

Proposed Synthesis from 4-(Trifluoromethoxy)aniline

One potential pathway begins with 4-(Trifluoromethoxy)aniline, proceeding through a Sandmeyer-type reaction to introduce the trifluoromethyl group.

Experimental Protocol:

-

Diazotization of 4-(Trifluoromethoxy)aniline:

-

Dissolve 4-(Trifluoromethoxy)aniline in a suitable acidic medium, such as a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Trifluoromethylation (Sandmeyer-type Reaction):

-

In a separate reaction vessel, prepare a solution of a trifluoromethyl source, such as sodium trifluoroacetate (CF₃COONa) or trifluoromethyltrimethylsilane (TMSCF₃), and a copper(I) catalyst (e.g., CuI) in an appropriate solvent like DMF or NMP.

-

Slowly add the cold diazonium salt solution to the trifluoromethylation reagent mixture. The reaction is typically exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure this compound.

-

Below is a logical workflow diagram for the proposed synthesis.

Figure 1. Proposed synthetic workflow for this compound.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not widely published, the expected spectral characteristics can be inferred from data for analogous compounds.

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Two sets of doublets (AA'BB' system) are expected due to the para-substitution pattern. |

| ¹³C NMR | Aromatic region (δ 120-150 ppm): Signals for the four distinct aromatic carbons. The carbons attached to the -OCF₃ and -CF₃ groups will appear as quartets due to C-F coupling. The -OCF₃ and -CF₃ carbons will have characteristic shifts and will also appear as quartets. |

| ¹⁹F NMR | Two distinct singlets are expected: one for the -OCF₃ group (typically δ -56 to -60 ppm) and one for the -CF₃ group (typically δ -60 to -64 ppm). |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 230. Fragmentation may involve the loss of F, CF₃, or OCF₃ radicals. |

| IR Spectroscopy | Strong C-F stretching bands (around 1100-1350 cm⁻¹). C-O stretching for the ether linkage (around 1250 cm⁻¹). Aromatic C-H and C=C stretching bands. |

Applications in Drug Development

The incorporation of trifluoromethoxy and trifluoromethyl groups is a well-established strategy in modern drug design to enhance the pharmacological properties of molecules.[1] These groups can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity which can aid in cell membrane permeability, and modulate the electronic properties of a molecule to enhance its binding to biological targets.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, related structural motifs are found in several approved drugs:

-

Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group which is crucial for its activity.

-

Sonidegib: A hedgehog signaling pathway inhibitor used for the treatment of basal cell carcinoma, incorporates a trifluoromethoxy moiety.[1]

-

Delamanid: An anti-tuberculosis drug, features a trifluoromethoxy-phenoxy group in its structure.

The reactivity of the aromatic ring in this compound can be exploited to introduce other functional groups, allowing for its incorporation into a diverse range of molecular scaffolds.

The logical relationship for its utility in drug discovery is outlined below.

Figure 2. Role of this compound in drug discovery.

Conclusion

This compound is a key chemical intermediate with significant potential in the development of new pharmaceuticals and advanced materials. Its unique combination of two highly fluorinated substituents on an aromatic core provides a valuable platform for the synthesis of molecules with enhanced properties. This guide has summarized its key characteristics, proposed a viable synthetic route, and highlighted its importance in the field of drug discovery. Further research into the specific reactivity and applications of this compound is warranted and will undoubtedly lead to new innovations.

References

Synthesis of 4-(Trifluoromethoxy)benzotrifluoride from Benzotrichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for producing 4-(trifluoromethoxy)benzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries, starting from the readily available raw material, benzotrichloride. This document provides a comprehensive overview of a viable multi-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a valuable building block in organic synthesis due to the presence of two distinct fluorine-containing moieties: a trifluoromethyl group (-CF3) and a trifluoromethoxy group (-OCF3). These groups often impart desirable properties to bioactive molecules, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. This guide outlines a robust and well-documented synthetic route from benzotrichloride, proceeding through several key intermediates.

Overall Synthesis Pathway

The most plausible and well-supported synthetic route from benzotrichloride to this compound is a five-step process. This pathway involves the initial formation of benzotrifluoride, followed by regioselective functionalization of the aromatic ring to introduce the necessary substituents.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and key reaction parameters.

Step 1: Fluorination of Benzotrichloride to Benzotrifluoride

The initial step involves the conversion of benzotrichloride to benzotrifluoride via a gas-phase fluorination reaction with hydrogen fluoride (HF) over a catalyst.

Experimental Protocol:

A "Hastelloy C" tubular reactor (19.05 mm diameter) is charged with 50 g of granular activated alumina (4-6 mm diameter). The catalyst is prepared in situ by heating the alumina to 200°C in a stream of nitrogen, followed by the introduction of hydrogen fluoride at a flow rate of 200 ml/min. The reactor is then heated to 350°C for 3 hours while maintaining the HF flow to convert the alumina to a mixture of β-AlF3 and γ-AlF3. For the production of benzotrifluoride, the reactor is maintained at 310°C, and a gaseous mixture of hydrogen fluoride and benzotrichloride (molar ratio = 4:1) is introduced at atmospheric pressure. The flow rate of benzotrichloride is maintained at 1 g/min . The reaction product exiting the reactor is passed through a condenser cooled with ice to separate the gaseous by-products (HCl and unreacted HF) from the liquid product. The crude benzotrifluoride is then washed with water and dried over anhydrous sodium sulfate.[1][2][3][4]

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | β-AlF3 and γ-AlF3 on alumina | [2] |

| Temperature | 310°C | [2] |

| Pressure | Atmospheric | [2][4] |

| Molar Ratio (HF:Benzotrichloride) | 4:1 | [2] |

| Yield | 95-97% | [1][2][3][4] |

Step 2: Nitration of Benzotrifluoride to 4-Nitrobenzotrifluoride

The nitration of benzotrifluoride yields a mixture of isomers. The following protocol is optimized to favor the formation of the desired 4-nitro isomer, although separation is still required.

Experimental Protocol:

A nitration vessel is charged with 250 g (3.97 moles) of 98% nitric acid and cooled to approximately -18°C. To this, 100 g (0.68 moles) of benzotrifluoride is added slowly over 2 hours and 15 minutes with vigorous stirring, while maintaining the temperature between -20°C and 10°C. After the addition is complete, the reaction mixture is stirred for an additional 15 minutes. The mixture is then poured into ice water, and methylene chloride is added to extract the nitrated products. The organic layer is washed with a sodium carbonate solution and then the solvent is removed on a rotary evaporator to yield a mixture of nitrobenzotrifluoride isomers.[5][6][7]

Isomer Separation:

The separation of the 4-nitrobenzotrifluoride from the other isomers (primarily 2- and 6-nitrobenzotrifluoride) can be achieved by fractional distillation or more efficiently by selective adsorption using a Y-type faujasite zeolite as an adsorbent.

Quantitative Data:

| Parameter | Value | Reference |

| Nitrating Agent | 98% Nitric Acid | [5] |

| Temperature | -20°C to 10°C | [5][6] |

| Isomer Distribution | [6][7] | |

| 4-Nitro Isomer | ~31% | [5][6][7] |

| 2-Nitro Isomer | ~43% | [5][6][7] |

| 6-Nitro Isomer | ~24% | [5][6][7] |

| Overall Yield (Isomer Mixture) | ~95% | [5][6][7] |

Step 3: Reduction of 4-Nitrobenzotrifluoride to 4-Aminobenzotrifluoride

The selective reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a common and effective method.

Experimental Protocol:

In a suitable hydrogenation apparatus, 4-nitrobenzotrifluoride is dissolved in a solvent such as methanol or ethanol. A catalytic amount of a noble metal catalyst, typically 5-10% palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature with vigorous stirring until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield 4-aminobenzotrifluoride.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst | 5-10% Pd/C | General Knowledge |

| Hydrogen Pressure | 1-4 atm | General Knowledge |

| Temperature | Room Temperature | General Knowledge |

| Solvent | Methanol or Ethanol | General Knowledge |

| Yield | >95% | General Knowledge |

Step 4: Diazotization and Hydrolysis of 4-Aminobenzotrifluoride to 4-(Trifluoromethyl)phenol

This step proceeds via the formation of a diazonium salt, which is then hydrolyzed to the corresponding phenol.

Experimental Protocol:

31 g of 4-aminobenzotrifluoride is added to 315 g of 25% aqueous sulfuric acid and stirred for 30 minutes. The mixture is cooled to 5°C, and a solution of 20.7 g of sodium nitrite in 40 mL of water is added dropwise, maintaining the temperature below 5°C. The diazotization is allowed to proceed for 3 hours. A small amount of urea is added to quench any excess nitrous acid. The reaction mixture is then subjected to steam distillation. The diazonium salt solution is added dropwise to boiling water containing a small amount of urea over 3 hours. The distillate, containing 4-(trifluoromethyl)phenol, is collected. The product can be further purified by extraction with an organic solvent followed by distillation.[8]

Quantitative Data:

| Parameter | Value | Reference |

| Diazotizing Agent | NaNO2 in H2SO4(aq) | [8] |

| Diazotization Temperature | < 5°C | [8] |

| Hydrolysis Method | Steam Distillation | [8] |

| Yield | ~90% | [8] |

Step 5: O-Trifluoromethylation of 4-(Trifluoromethyl)phenol

The final step involves the conversion of the hydroxyl group to a trifluoromethoxy group. Several modern methods are available for this transformation. Two promising methods are presented here.

Method A: Two-Step O-Carboxydifluoromethylation and Decarboxylative Fluorination

This method avoids the use of harsh reagents and proceeds under relatively mild conditions.[9]

Experimental Protocol (Method A):

-

O-Carboxydifluoromethylation: To a solution of 4-(trifluoromethyl)phenol in DMF, sodium bromodifluoroacetate is added. The mixture is heated at 80°C until the starting material is consumed (monitored by TLC or GC-MS). The resulting aryloxydifluoroacetic acid intermediate is then extracted.

-

Decarboxylative Fluorination: The crude aryloxydifluoroacetic acid is dissolved in a mixture of CH2Cl2 and water (10:1 v/v). Selectfluor (2.0 equivalents) and a catalytic amount of AgNO3 (20 mol%) are added. The reaction is stirred at room temperature until completion. The organic layer is separated, washed, dried, and concentrated. The final product is purified by column chromatography.[9]

Method B: Sequential Xanthalation and O-Trifluoromethylation

This method involves the conversion of the phenol to a xanthate intermediate, which is then fluorinated.[10][11]

Experimental Protocol (Method B):

-

Xanthate Formation: 4-(Trifluoromethyl)phenol is reacted with an imidazolium methylthiocarbonothioyl salt in the presence of a mild base (e.g., K2CO3) in acetonitrile to form the corresponding xanthate.

-

O-Trifluoromethylation: The isolated xanthate is then treated with a fluorinating agent such as XtalFluor-E in the presence of a radical initiator (e.g., AIBN) and a hydrogen fluoride source (e.g., HF-pyridine) in a suitable solvent like dichloroethane.

Quantitative Data Comparison for O-Trifluoromethylation Methods:

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |

| A | NaBrCF2CO2Na, Selectfluor, AgNO3 | 60-80% | Mild conditions, readily available reagents | Two-step process | [9] |

| B | Imidazolium salt, XtalFluor-E | 70-90% | High yields | Requires preparation of xanthate intermediate, use of HF-pyridine | [10][11] |

Conclusion

The synthesis of this compound from benzotrichloride is a feasible multi-step process that relies on a series of well-established chemical transformations. While the overall pathway requires careful control of reaction conditions, particularly during the nitration and O-trifluoromethylation steps, the protocols outlined in this guide provide a solid foundation for the successful production of this important fluorinated intermediate. The choice of the final O-trifluoromethylation method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. Further optimization of each step may be possible to improve overall yield and process efficiency.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Process for preparing benzotrifluoride and its derivatives - Patent 0004636 [data.epo.org]

- 3. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 4. EP0004636A2 - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 5. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 6. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 7. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 8. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]

- 9. sioc.cas.cn [sioc.cas.cn]

- 10. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

"4-(Trifluoromethoxy)benzotrifluoride" physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-(Trifluoromethoxy)benzotrifluoride. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis and application.

Core Physical and Chemical Properties

This compound, with the CAS number 80258-33-9, is an organofluorine compound featuring both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group attached to a benzene ring at the 1 and 4 positions, respectively. These electron-withdrawing groups significantly influence the molecule's properties.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄F₆O | [1][2] |

| Molecular Weight | 230.11 g/mol | [1][2] |

| Boiling Point | 133.4 ± 40.0 °C (Predicted) | [1] |

| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.377 | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (specific data not available).[3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the analysis of structurally related benzotrifluoride derivatives, the following spectral characteristics can be anticipated.[4][5][6]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, likely as a complex multiplet, due to the coupling of the four aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons attached to the fluorine-containing groups exhibiting characteristic splitting patterns (C-F coupling). The trifluoromethoxy and trifluoromethyl carbons will appear at distinct chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two singlets, one for the -OCF₃ group and another for the -CF₃ group, at characteristic chemical shifts. For reference, the ¹⁹F NMR chemical shift for the CF₃ group in benzotrifluoride is approximately -63.7 ppm.[7]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 230.11. Fragmentation patterns would likely involve the loss of fluorine, the trifluoromethyl group, and the trifluoromethoxy group.[8][9][10][11][12]

Chemical Characteristics and Reactivity

The presence of two strong electron-withdrawing groups deactivates the aromatic ring towards electrophilic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, although this reactivity is less common for trifluoromethyl and trifluoromethoxy groups compared to halogens.

-

Stability: The compound is expected to be stable under normal laboratory conditions. The trifluoromethyl and trifluoromethoxy groups are generally resistant to hydrolysis under neutral or acidic conditions. However, strong bases and high temperatures may lead to decomposition.[13]

-

Reactivity with Electrophiles: Electrophilic aromatic substitution reactions are expected to be slow and require harsh conditions. The directing effect of the existing substituents would favor substitution at the positions meta to both groups (positions 2, 3, 5, and 6).

-

Reactivity with Nucleophiles: While the aromatic ring is electron-deficient, direct nucleophilic substitution of the trifluoromethyl or trifluoromethoxy group is challenging. Reactions may be possible under specific catalytic conditions.

-

Thermal Stability: While specific data is lacking, benzotrifluoride derivatives generally exhibit good thermal stability.[13][14] Thermal decomposition, if it occurs, would likely involve the fragmentation of the fluorine-containing groups.[15]

Experimental Protocols

General Synthetic Workflow (Hypothetical):

A potential synthesis could start from 4-(trifluoromethyl)phenol. This starting material can be converted to this compound through a two-step process involving chlorination followed by fluorination.

Caption: Hypothetical synthesis of this compound.

Experimental Considerations:

-

Chlorination Step: The reaction of 4-(trifluoromethyl)phenol with a chlorinating agent like carbon tetrachloride in the presence of a catalyst or phosphorus pentachloride would yield an intermediate trichloromethoxy derivative. This reaction would likely require elevated temperatures and anhydrous conditions.

-

Fluorination Step: The subsequent fluorination of the intermediate with a fluorinating agent such as antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride would replace the chlorine atoms with fluorine to give the final product. This step is typically carried out in a pressure vessel due to the gaseous nature of some reagents.[17][18]

-

Purification: Purification of the final product would likely involve distillation under reduced pressure. The purity can be assessed using gas chromatography (GC) and spectroscopic methods (NMR, MS).[19]

Applications in Drug Development and Research

The incorporation of trifluoromethoxy and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[20][21][22] While specific applications of this compound are not widely reported, its structural motifs suggest its potential as a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[23][24] The unique electronic properties it imparts can be leveraged to fine-tune the biological activity of a lead compound.

Safety Information

Based on available safety data for related compounds, this compound should be handled with care.

Table 2: Hazard Identification

| Hazard Class | Statement |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

This guide summarizes the currently available technical information on this compound. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

- 1. This compound CAS#: 80258-33-9 [m.chemicalbook.com]

- 2. 80258-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. colorado.edu [colorado.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. uni-saarland.de [uni-saarland.de]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on the thermal decomposition kinetics of DNTF | E3S Web of Conferences [e3s-conferences.org]

- 16. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 17. Trifluorotoluene - Wikipedia [en.wikipedia.org]

- 18. US4242286A - Process for preparing benzotrifluoride and its derivatives - Google Patents [patents.google.com]

- 19. US3950445A - Process for the production of benzotrifluoride - Google Patents [patents.google.com]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

- 22. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Page loading... [wap.guidechem.com]

4-(Trifluoromethoxy)benzotrifluoride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-(Trifluoromethoxy)benzotrifluoride. Due to a lack of extensive experimental data in publicly accessible literature for this specific compound, this document presents a combination of predicted properties, data from the closely related compound benzotrifluoride for qualitative comparison, and detailed standardized experimental protocols for determining these critical parameters.

Executive Summary

This compound is a fluorinated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its solubility and stability is paramount for its handling, formulation, and development. While specific experimental data for this compound is sparse, predictions and data from analogous compounds suggest it is a non-polar, water-insoluble compound with good stability under standard conditions. This guide outlines the standard methodologies for experimentally determining its precise solubility and stability profile.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is provided below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| Molecular Formula | C8H4F6O | [1][2][3] |

| Molecular Weight | 230.11 g/mol | [1][2][3] |

| Boiling Point (Predicted) | 133.4 ± 40.0 °C | [1] |

| Density (Predicted) | 1.408 ± 0.06 g/cm³ | [1] |

| Refractive Index | 1.377 | [1] |

Solubility Data

There is a notable absence of publicly available, experimentally determined solubility data for this compound. However, based on its chemical structure, which includes two trifluoromethyl groups, it is expected to be sparingly soluble in water and soluble in common organic solvents.

For a qualitative understanding, the solubility of the parent compound, benzotrifluoride, is presented below. It is crucial to recognize that the addition of a trifluoromethoxy group will alter these properties.

Table 1: Experimentally Determined Solubility of Benzotrifluoride

| Solvent | Solubility | Temperature (°C) |

| Water | <0.1 g/100 mL | 21 |

| Ethanol | Soluble in all proportions | Not Specified |

| Ether | Soluble in all proportions | Not Specified |

| Acetone | Soluble in all proportions | Not Specified |

| Benzene | Soluble in all proportions | Not Specified |

| Carbon Tetrachloride | Miscible | Not Specified |

| n-Heptane | Miscible | Not Specified |

A predicted LogP value (octanol-water partition coefficient) for a related compound, 4-(trifluoromethoxy)benzyl bromide, is 3.480, suggesting high lipophilicity and low aqueous solubility[4].

Experimental Protocol for Solubility Determination (OECD Guideline 105)

The internationally recognized OECD Guideline 105 "Water Solubility" provides a standardized method for determining the solubility of chemical substances in water. The flask method is a common approach.

Methodology:

-

Preparation of Test Solution: A supersaturated solution of this compound is prepared in water.

-

Equilibration: The solution is stirred at a constant temperature until equilibrium is reached.

-

Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Caption: Workflow for determining water solubility via the flask method.

Stability Data

Hydrolytic Stability

The presence of trifluoromethoxy and trifluoromethyl groups suggests a high degree of chemical stability. Hydrolysis, if it occurs, would likely be very slow under neutral pH conditions.

This guideline outlines a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values (4, 7, and 9).

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: The test substance is added to the buffer solutions and incubated at a constant temperature in the dark.

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of the remaining test substance and any degradation products are determined by a suitable analytical method (e.g., HPLC, GC-MS).

-

Data Analysis: The rate of hydrolysis and the half-life of the substance are calculated for each pH.

Caption: Process for evaluating hydrolytic stability across different pH levels.

Thermal Stability

Fluorinated aromatic compounds generally exhibit high thermal stability. A study on related benzotrifluoride-based liquid crystals showed great thermal stability over a broad temperature range[5].

Thermogravimetric Analysis (TGA) is a standard method to determine the thermal stability of a substance.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA crucible.

-

Heating Program: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

-

Analysis: The onset temperature of decomposition and the temperature at which significant weight loss occurs are determined from the TGA curve.

Photostability

The photostability of benzotrifluoride derivatives is influenced by the other substituents on the aromatic ring. A study on various benzotrifluoride derivatives indicated that compounds with strong electron-donating groups are more susceptible to photodefluorination[6]. The trifluoromethoxy group is generally considered to be electron-withdrawing, which might confer a degree of photostability.

The ICH Q1B guideline provides a framework for assessing the photostability of new drug substances and products.

Methodology:

-

Sample Preparation: The test substance is exposed to light in a chemically inert and transparent container.

-

Light Exposure: The sample is exposed to a light source that provides a combination of visible and ultraviolet (UV) light, with a specified overall illumination and UV energy. A dark control sample is stored under the same conditions but protected from light.

-

Analysis: After exposure, the samples are analyzed for any degradation using a suitable, validated analytical method. The extent of degradation is compared to the dark control.

Caption: A simplified decision-making process for photostability assessment.

Conclusion

References

- 1. This compound CAS#: 80258-33-9 [m.chemicalbook.com]

- 2. This compound [oakwoodchemical.com]

- 3. 80258-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Role of 4-(Trifluoromethoxy)benzotrifluoride in Modern Fluorine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the arsenal of fluorinated building blocks, 4-(Trifluoromethoxy)benzotrifluoride stands out as a privileged synthon, offering a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with experimental protocols, quantitative data, and graphical representations of its role in relevant biological pathways and experimental workflows.

Core Properties and Synthesis

This compound, also known as 1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, is a colorless liquid characterized by the presence of two distinct and highly electronegative fluorine-containing moieties: a trifluoromethoxy (-OCF₃) group and a trifluoromethyl (-CF₃) group, attached to a benzene ring at the para positions. This unique substitution pattern imparts exceptional metabolic stability, increased lipophilicity, and altered electronic properties to molecules incorporating this fragment.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80258-33-9 | [2][3] |

| Molecular Formula | C₈H₄F₆O | [2][3] |

| Molecular Weight | 230.11 g/mol | [2][3] |

| Appearance | Colorless liquid | |

| Boiling Point | 133-134 °C | |

| Density | 1.45 g/mL at 25 °C |

Experimental Protocol: Synthesis of 4-Nitro-1-(trifluoromethoxy)benzene (A Key Intermediate)

This protocol is adapted from procedures for the synthesis of related compounds and serves as a foundational step towards the synthesis of this compound.

Materials:

-

4-Chlorobenzotrifluoride

-

Sodium trifluoromethoxide (NaOCF₃)

-

N,N-Dimethylformamide (DMF)

-

Nitric Acid (fuming)

-

Sulfuric Acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Synthesis of this compound Precursor: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorobenzotrifluoride in DMF. Add sodium trifluoromethoxide portion-wise at room temperature. Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.

-

Nitration: To a cooled (0-5°C) mixture of concentrated sulfuric acid, add the crude this compound dropwise with stirring. To this mixture, add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C. Stir the reaction mixture at this temperature for 1-2 hours.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Extract the resulting mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-nitro-1-(trifluoromethoxy)benzene, can be purified by column chromatography on silica gel.

Reactivity and Applications in Synthesis

The electron-withdrawing nature of both the trifluoromethoxy and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution, particularly when a suitable leaving group is present. This reactivity profile makes this compound a versatile building block for the synthesis of a wide array of functionalized molecules.

Table 2: Representative Reactions and Yields

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Palladium-catalyzed Trifluoromethylation | Aryl Chloride | Pd catalyst, TESCF₃, KF, Dioxane, 120-140°C | Aryl-CF₃ | up to 95% | [5] |

| Suzuki-Miyaura Coupling | 4-(Trifluoromethoxy)phenylboronic Acid | Aryl Halide, Pd Catalyst, Base | 4-(Trifluoromethoxy)biaryl | High | [6] |

| Innate C-H Trifluoromethylation | Heterocycle | CF₃SO₂Na, t-BuOOH, H₂O/DCM | Trifluoromethylated Heterocycle | Varies | [7] |

Role in Drug Discovery and Development

The incorporation of the 4-(trifluoromethoxy)phenyl or related motifs is a well-established strategy in drug design to enhance key pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, is valued for its ability to increase lipophilicity, improve metabolic stability by blocking potential sites of metabolism, and modulate the electronic environment of a molecule, which can lead to enhanced binding affinity for its biological target.[1]

Case Study: Inhibition of KRAS G12D Signaling Pathway

The KRAS protein is a key regulator of cell growth and proliferation, and the G12D mutation is a common driver in various cancers, including pancreatic, colorectal, and lung cancers.[8][9] The constitutively active KRAS G12D protein continuously stimulates downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/AKT pathways, leading to uncontrolled cell division.[10] Small molecule inhibitors targeting KRAS G12D often incorporate fluorinated moieties to optimize their binding and cellular activity.

Table 3: Biological Activity of Compounds Containing Trifluoromethoxy/Trifluoromethylphenyl Moieties

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Dihydropyrrolopyrimidinone Series | PFKFB3 | Varies | |

| Pyrazolourea Derivatives | p38α | Varies | [11] |

| Quinazoline Derivatives | Aurora Kinase B | Varies | |

| N-[2-chloro-4-(trifluoromethyl)phenyl]-tetrahydropyrimidine-5-carboxamide | Antimicrobial | Varies | [12] |

Experimental Workflow: Kinase Inhibition Assay

The evaluation of novel kinase inhibitors is a critical step in drug discovery. A common method to assess the potency of these compounds is through in vitro kinase inhibition assays. The following workflow outlines a typical procedure.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol provides a general outline for determining the IC₅₀ of an inhibitor against a specific kinase.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., containing the 4-(trifluoromethoxy)phenyl moiety)

-

Assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates (white)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and ATP in the assay buffer.

-

Inhibition Step: Add the diluted test compound or vehicle (control) to the wells containing the kinase reaction mixture.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13][14]

Conclusion

This compound is a powerful and versatile building block in the field of fluorine chemistry. Its unique electronic and steric properties, conferred by the trifluoromethoxy and trifluoromethyl groups, provide medicinal chemists and materials scientists with a valuable tool for the rational design of molecules with enhanced performance characteristics. The synthetic accessibility and predictable reactivity of this synthon, coupled with its profound impact on biological activity and material properties, ensure its continued importance in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. scbt.com [scbt.com]

- 3. 80258-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Dawn of a "Super-Halogen": A Technical Guide to the Discovery and History of Trifluoromethoxy-Substituted Benzotrifluorides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the emergence and historical development of trifluoromethoxy-substituted benzotrifluorides, a unique class of organofluorine compounds. Characterized by the presence of both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group on a benzene ring, these molecules possess distinctive physicochemical properties that have garnered significant interest in medicinal chemistry, agrochemicals, and materials science. This document provides a comprehensive overview of their discovery, early synthetic methodologies, and the evolution of their applications, supported by detailed experimental protocols and quantitative data.

Introduction: The Rise of Fluorinated Moieties

The strategic incorporation of fluorine into organic molecules has been a transformative approach in the development of novel compounds with enhanced biological and material properties. The trifluoromethyl group (-CF₃), with its strong electron-withdrawing nature and metabolic stability, has been a cornerstone of this strategy since the mid-20th century. Similarly, the trifluoromethoxy group (-OCF₃), often termed a "super-halogen," offers a unique combination of high lipophilicity and moderate electron-withdrawing effects, contributing to improved pharmacokinetic profiles of drug candidates.

The synthesis of molecules bearing a trifluoromethoxy group dates back to the pioneering work of Ukrainian chemist L. M. Yagupol'skii in 1955, who first prepared aryl trifluoromethyl ethers.[1] This laid the groundwork for the exploration of a wide array of trifluoromethoxylated aromatic compounds. This guide focuses specifically on the historical development of benzotrifluorides further substituted with a trifluoromethoxy group, a combination that results in compounds with exceptional stability and unique electronic properties.

Early Discoveries and Key Synthetic Milestones

While the initial synthesis of aryl trifluoromethyl ethers by Yagupol'skii in 1955 was a landmark achievement, the specific discovery of trifluoromethoxy-substituted benzotrifluorides is less definitively documented in a single seminal publication.[1] However, the evolution of synthetic methodologies for fluorinated aromatics throughout the latter half of the 20th century enabled the creation of these polysubstituted compounds.

Early synthetic strategies were often multi-step processes, building upon the foundational methods for introducing individual -CF₃ and -OCF₃ groups onto an aromatic ring. The synthesis of benzotrifluoride itself was established much earlier, with reports of its preparation from benzotrichloride dating back to the late 19th and early 20th centuries.[2]

A significant advancement in the synthesis of trifluoromethoxyarenes involved the fluorination of aryl trichloromethyl ethers, a method also pioneered by Yagupol'skii.[1] This approach, along with other methods like the reaction of phenols with carbon tetrachloride and hydrogen fluoride, provided pathways to the trifluoromethoxy precursors necessary for the eventual synthesis of the target compounds.

The logical progression of these synthetic capabilities led to the preparation of molecules containing both functionalities. For instance, a common precursor approach would involve the synthesis of a substituted trifluoromethylphenol, which could then be converted to the corresponding trifluoromethoxy derivative.

Below is a generalized timeline illustrating the key developments leading to the synthesis of trifluoromethoxy-substituted benzotrifluorides.

Caption: Key milestones leading to trifluoromethoxy-substituted benzotrifluorides.

Physicochemical Properties

The combination of both -OCF₃ and -CF₃ groups on a benzene ring results in compounds with a unique set of physicochemical properties that are highly desirable in drug design and materials science.

-

Lipophilicity: Both the trifluoromethoxy and trifluoromethyl groups significantly increase the lipophilicity of the parent molecule. This property is crucial for enhancing the ability of a drug candidate to cross cell membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making both the -OCF₃ and -CF₃ groups highly resistant to metabolic degradation. This leads to a longer biological half-life for compounds containing these moieties.

-

Electron-Withdrawing Effects: Both groups are strongly electron-withdrawing, which can significantly influence the pKa of nearby functional groups and the overall electronic distribution of the molecule. This can be leveraged to modulate the binding affinity of a molecule to its biological target.

-

Conformational Effects: The steric bulk of these groups can influence the preferred conformation of the molecule, which can be critical for its interaction with enzymes and receptors.

Quantitative Data Summary

The following table summarizes key physicochemical data for a representative trifluoromethoxy-substituted benzotrifluoride, 4-(Trifluoromethoxy)benzotrifluoride.

| Property | Value | Reference |

| Chemical Formula | C₈H₄F₆O | [3][4] |

| Molecular Weight | 230.11 g/mol | [3][4] |

| CAS Number | 80258-33-9 | [3][4][5][6][7][8][9] |

| Boiling Point | 133.4±40.0 °C (Predicted) | [3] |

| Density | 1.408±0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.377 | [3] |

Experimental Protocols

This section details a representative experimental protocol for the synthesis of a trifluoromethoxy-substituted benzotrifluoride, based on established methods for the synthesis of related compounds. The following is a generalized multi-step synthesis for this compound starting from 4-hydroxybenzotrifluoride.

Synthesis of this compound

This synthesis involves the conversion of a trifluoromethyl-substituted phenol to its corresponding trifluoromethoxy derivative.

Step 1: Preparation of an Aryl Chlorodifluoromethyl Ether

This step is a modification of known procedures for the conversion of phenols to trifluoromethyl ethers.

-

Materials: 4-Hydroxybenzotrifluoride, sodium hydride (NaH), N,N-dimethylformamide (DMF), chlorodifluoromethane (HCClF₂).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 4-hydroxybenzotrifluoride in DMF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then cooled to 0 °C, and chlorodifluoromethane gas is bubbled through the solution for a specified period.

-

The reaction is quenched by the slow addition of water.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude aryl chlorodifluoromethyl ether.

-

Step 2: Fluorination to the Trifluoromethyl Ether

-

Materials: Crude aryl chlorodifluoromethyl ether from Step 1, antimony trifluoride (SbF₃), antimony pentachloride (SbCl₅) (catalyst).

-

Procedure:

-

The crude aryl chlorodifluoromethyl ether is mixed with antimony trifluoride and a catalytic amount of antimony pentachloride in a suitable high-pressure reactor.

-

The mixture is heated to a specified temperature for several hours.

-

After cooling, the reaction mixture is carefully poured onto ice and extracted with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed with dilute hydrochloric acid, followed by a sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, this compound, is purified by fractional distillation.

-

The following diagram illustrates the general synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

Applications and Future Outlook

Trifluoromethoxy-substituted benzotrifluorides are valuable building blocks in several areas of chemical research and development.

-

Pharmaceuticals: The unique properties of these compounds make them attractive scaffolds for the design of new drugs. Their high lipophilicity and metabolic stability can lead to improved pharmacokinetic profiles. They are often used as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).

-

Agrochemicals: Similar to their application in pharmaceuticals, these compounds are used to develop new pesticides and herbicides with enhanced efficacy and environmental persistence.

-

Materials Science: The thermal and chemical stability of the trifluoromethoxy and trifluoromethyl groups make them suitable for the development of advanced materials, such as liquid crystals and polymers with specific dielectric and thermal properties.[10]

The continued exploration of novel synthetic methodologies for the efficient and selective synthesis of various isomers of trifluoromethoxy-substituted benzotrifluorides will undoubtedly open up new avenues for their application. As our understanding of the unique interplay between the -OCF₃ and -CF₃ groups grows, so too will their importance in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

Conclusion

The discovery and development of trifluoromethoxy-substituted benzotrifluorides represent a significant advancement in the field of organofluorine chemistry. Building upon the foundational work on the synthesis of trifluoromethyl and trifluoromethoxy arenes, chemists have been able to create these unique molecules with a powerful combination of desirable properties. While the precise historical moment of their first synthesis is not clearly defined, their emergence is a testament to the continuous evolution of synthetic organic chemistry. This guide has provided a comprehensive overview of their historical context, key synthetic approaches, and physicochemical properties, underscoring their importance as versatile building blocks for future innovations in science and technology.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]